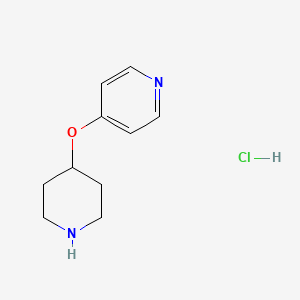
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is an organic compound with the molecular formula C6H14INO. It is a quaternary ammonium salt that is often used as an intermediate in various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable component in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpyrrolidine with an iodinating agent. One common method is to react 3-hydroxy-1,1-dimethylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide using appropriate halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium chloride or sodium bromide in acetone at reflux temperature.
Major Products Formed
Oxidation: 3-Oxo-1,1-dimethylpyrrolidin-1-ium Iodide.
Reduction: 3-Amino-1,1-dimethylpyrrolidin-1-ium Iodide.
Substitution: 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride or Bromide.
Applications De Recherche Scientifique
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Bromide
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride
- 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
Comparison
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is unique due to its iodide ion, which imparts different reactivity and solubility properties compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the iodide salt has different solubility characteristics, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C6H14INO |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
1,1-dimethylpyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZTRKDLPOEOIXKS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C1)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


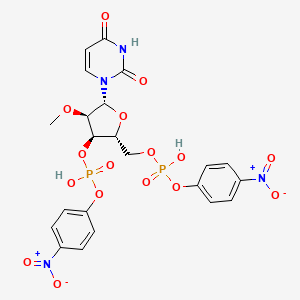
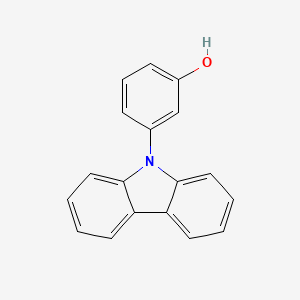
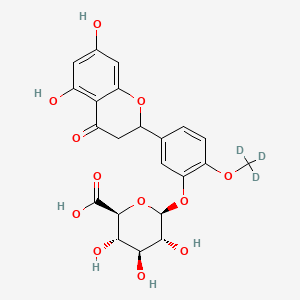

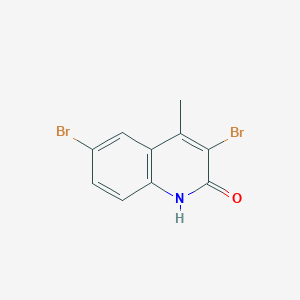
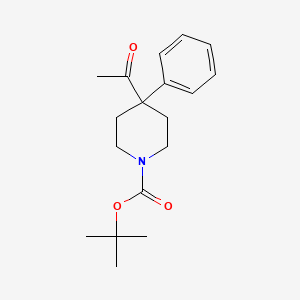
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
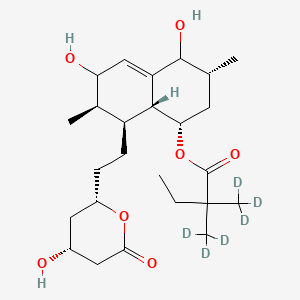
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

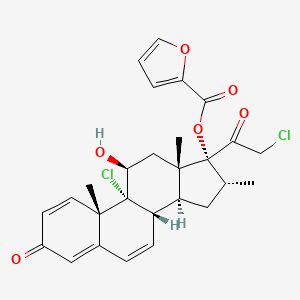
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)

